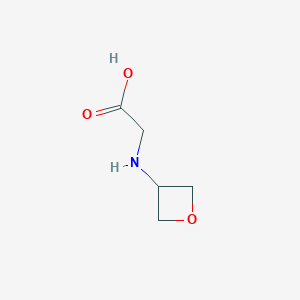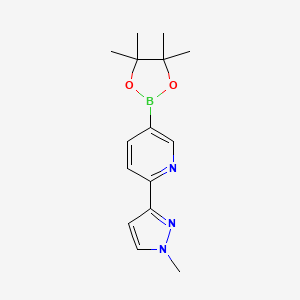![molecular formula C15H15F3N2O B1456603 [3-(2-Dimetilamino-5-trifluorometil-piridin-3-il)-fenil]-metanol CAS No. 1311279-42-1](/img/structure/B1456603.png)
[3-(2-Dimetilamino-5-trifluorometil-piridin-3-il)-fenil]-metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agroquímicos
La porción de trifluorometilpiridina (TFMP) dentro del compuesto es un elemento estructural clave en los ingredientes agroquímicos activos. Se utiliza en la síntesis de compuestos que protegen los cultivos de plagas. La introducción de fluazifop-butil, un derivado de TFMP, marcó el comienzo de la aplicación de TFMP en agroquímicos, dando lugar a más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO .
Industria Farmacéutica
Varios derivados de TFMP, incluido nuestro compuesto de interés, se utilizan en productos farmacéuticos. Estos derivados se han incorporado a medicamentos aprobados por la FDA, y muchos más están en ensayos clínicos. Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con la porción de piridina contribuyen a las actividades biológicas de estos compuestos .
Medicina Veterinaria
Además de los productos farmacéuticos para humanos, los derivados de TFMP también se aplican en medicina veterinaria. Se han aprobado dos productos veterinarios que contienen la porción de TFMP, lo que demuestra la versatilidad de este grupo en el tratamiento de una variedad de especies .
Intermediarios de Síntesis Química
El compuesto sirve como intermedio en la síntesis de varios productos de protección de cultivos. Su alta demanda se atribuye a su papel en la producción de 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que se utiliza ampliamente en la creación de varios agroquímicos .
Propiedades
IUPAC Name |
[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-8,21H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIDDKWTVTVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















